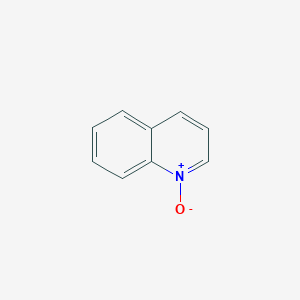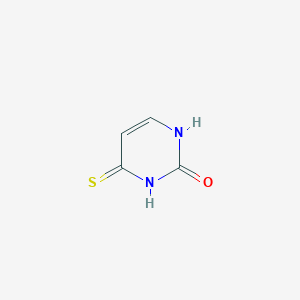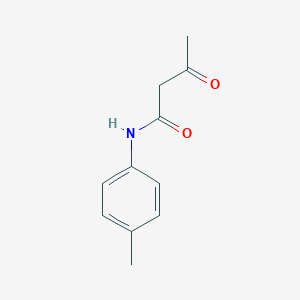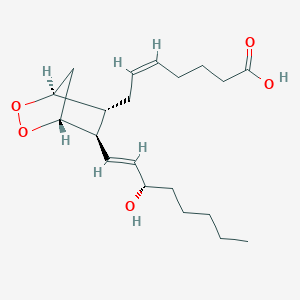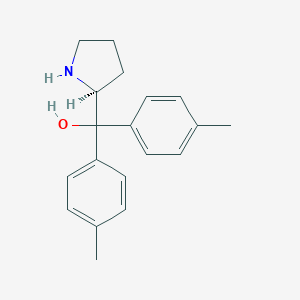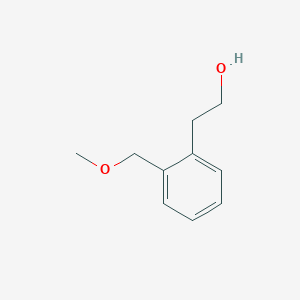![molecular formula C6H8N4O B160250 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one CAS No. 130766-54-0](/img/structure/B160250.png)
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one, also known as PTA, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. PTA is a triazine derivative that exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. In
Mechanism Of Action
The mechanism of action of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one is not fully understood, but it is thought to act through multiple pathways. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has also been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival. Additionally, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to inhibit the production of reactive oxygen species, which are involved in inflammation and cell damage.
Biochemical And Physiological Effects
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one exhibits a range of biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, inhibition of pro-inflammatory cytokine production, and inhibition of viral replication. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one in lab experiments is its diverse range of biological activities. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties, making it a useful tool for studying these disease processes. Additionally, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one is relatively easy to synthesize and has a high yield. However, one of the limitations of using 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one in lab experiments is its potential toxicity. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one. One area of research is the development of novel therapeutics based on the structure of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one. By modifying the structure of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one, researchers may be able to develop compounds with improved efficacy and reduced toxicity. Another area of research is the study of the mechanism of action of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one. By understanding how 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one exerts its biological effects, researchers may be able to develop more targeted and effective therapies. Additionally, the potential use of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one in combination with other drugs or therapies should be explored, as this may enhance its therapeutic efficacy.
Synthesis Methods
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one can be synthesized through a variety of methods, including the reaction of 2-aminopyridine with cyanogen azide, the reaction of 2-amino-4,6-dichloropyrimidine with hydrazine hydrate, and the reaction of 2-amino-4,6-dichloropyrimidine with sodium azide. The most commonly used method for synthesizing 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one is the reaction of 2-aminopyridine with cyanogen azide. This method results in a high yield of 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one and is relatively easy to perform.
Scientific Research Applications
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has been shown to exhibit antiviral activity by inhibiting the replication of several viruses, including HIV-1 and HCV. Due to its diverse range of biological activities, 2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one has the potential to be used in the development of novel therapeutics for a variety of diseases.
properties
CAS RN |
130766-54-0 |
|---|---|
Product Name |
2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one |
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-amino-7,8-dihydro-6H-pyrrolo[1,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C6H8N4O/c7-5-8-4-2-1-3-10(4)6(11)9-5/h1-3H2,(H2,7,9,11) |
InChI Key |
LEHBMIHIKMJBLV-UHFFFAOYSA-N |
SMILES |
C1CC2=NC(=NC(=O)N2C1)N |
Canonical SMILES |
C1CC2=NC(=NC(=O)N2C1)N |
synonyms |
Pyrrolo[1,2-a]-1,3,5-triazin-4(6H)-one, 2-amino-7,8-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




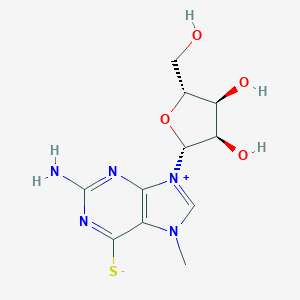

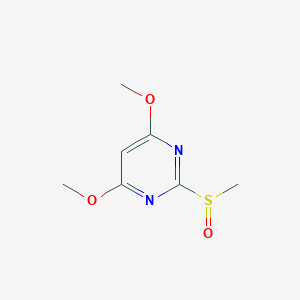
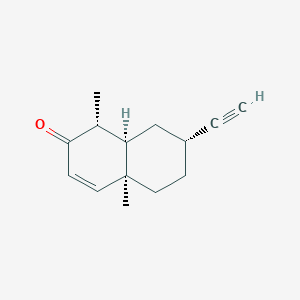
![sodium;(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B160181.png)
